molecular formula C21H22ClN3S B11614897 [1-(4-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione

[1-(4-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione

Cat. No.: B11614897
M. Wt: 383.9 g/mol
InChI Key: NMFDHFVTKZYNRI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a synthetic compound that belongs to the indole class of organic compounds. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is of interest for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the 4-chlorophenyl and piperazine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of catalytic processes, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C21H22ClN3S

Molecular Weight

383.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)19-15-25(20-5-3-2-4-18(19)20)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3

InChI Key

NMFDHFVTKZYNRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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